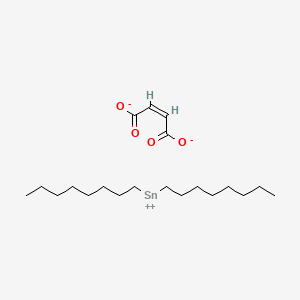

(Z)-but-2-enedioate;dioctyltin(2+)

Descripción

Propiedades

IUPAC Name |

(Z)-but-2-enedioate;dioctyltin(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;+2/p-2/b;;2-1-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVVCOOWYSSGB-KWZUVTIDSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn+2]CCCCCCCC.C(=CC(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[Sn+2]CCCCCCCC.C(=C\C(=O)[O-])\C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30173-13-8 | |

| Details | Compound: 1,3,2-Dioxastannepin-4,7-dione, 2,2-dioctyl-, homopolymer | |

| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dioctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30173-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

459.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-18-2 | |

| Record name | Dioctyltin maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16091-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Physicochemical Profiling and Biocompatibility of Dioctyltin Maleate for Medical-Grade Polymers

Executive Summary

Dioctyltin maleate (DOTM) represents a critical class of organotin thermal stabilizers utilized primarily in the processing of rigid polyvinyl chloride (PVC). Unlike its butyltin or methyltin counterparts, DOTM offers a distinct toxicological profile that has permitted its sanctioned use in specific food-contact and medical applications (e.g., FDA 21 CFR 178.2650).

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis pathways, and stabilization mechanisms of DOTM. It is specifically designed for polymer scientists and drug development professionals evaluating material safety for medical devices. The guide emphasizes the "Frye-Horst" stabilization mechanism and details rigorous migration testing protocols compliant with ISO 10993-18 and USP <661.1> .

Chemical Identity & Structure

DOTM is an organometallic ester formed by the reaction of dioctyltin oxide with maleic anhydride. Its structure is often oligomeric or cyclic due to the coordination capability of the tin atom and the bidentate nature of the maleate ligand.

| Attribute | Detail |

| IUPAC Name | 2,2-dioctyl-1,3,2-dioxastannepin-4,7-dione |

| Common Name | Dioctyltin Maleate (DOTM) |

| CAS Number | 16091-18-2 |

| Molecular Formula | C₂₀H₃₆O₄Sn |

| Molecular Weight | ~459.21 g/mol |

| SMILES | CCCCCCCC[Sn]1(CCCCCCCC)OC(=O)C=CC(=O)O1 |

| Synonyms | Di-n-octyltin maleate; Thermolite 813; Estabex U 18 |

Physicochemical Properties[1][2][3]

The following data aggregates experimental values relevant for polymer processing and migration analysis.

| Property | Value / Description | Relevance to Application |

| Physical State | White crystalline powder (pure) or viscous yellow liquid (in solution) | Powder form is preferred for dry-blending PVC formulations. |

| Melting Point | 93°C – 97°C | Melts prior to PVC fusion (~160°C), ensuring homogeneous distribution. |

| Density | ~1.19 g/cm³ (liquid/solution) | Comparable to PVC density (~1.3-1.4 g/cm³), minimizing separation. |

| Solubility (Water) | < 0.1 g/100 mL (Insoluble) | Critical for preventing leaching in aqueous medical solutions (IV bags). |

| Solubility (Organic) | Soluble in benzene, hot toluene, esters | Facilitates extraction for GC-MS/NMR analysis. |

| Thermal Stability | Stable up to ~210°C | Protects PVC during extrusion and injection molding. |

| Tin Content | ~25.0% - 26.5% | High tin content correlates with stabilization efficiency. |

Synthesis & Manufacturing Pathway

The synthesis of DOTM is a condensation-like reaction that typically avoids the production of water by using maleic anhydride, or involves dehydration if using maleic acid.

Figure 1: Synthesis Workflow

Caption: Synthesis of Dioctyltin Maleate via reaction of DOTO and Maleic Anhydride in inert solvent.

Mechanism of Action: PVC Stabilization

DOTM functions primarily through the Frye-Horst mechanism , which involves the displacement of labile chlorine atoms on the PVC chain. This prevents the formation of conjugated polyene sequences that cause yellowing and degradation.

Mechanistic Steps:

-

HCl Scavenging: DOTM reacts with HCl released during thermal stress to form dioctyltin dichloride (a weak Lewis acid) and maleic acid.

-

Labile Chlorine Displacement: The maleate group substitutes allylic chlorines on the PVC backbone. The resulting ester linkage is more thermally stable than the original C-Cl bond.

-

Diels-Alder Addition: The maleate double bond can undergo Diels-Alder reactions with forming polyene sequences, effectively breaking the conjugation and halting color formation.

Figure 2: Stabilization Mechanism

Caption: Multi-modal stabilization mechanism of DOTM preventing PVC degradation and yellowing.

Toxicology & Safety (Medical Context)

For researchers in drug development and medical devices, the safety profile of DOTM is superior to butyltin analogs but requires strict validation.

-

Regulatory Status: Sanctioned by the FDA (21 CFR 178.2650) for use in rigid PVC food-contact articles.

-

Toxicity:

-

Acute Oral (Rat): LD50 ~4500 mg/kg (Classified as low toxicity compared to TBT/DBT).

-

Immunotoxicity: While dioctyltins are generally less immunotoxic than dibutyltins, they can still impact thymic function at high doses.

-

-

Medical Device Testing: Compliance with ISO 10993-18 (Chemical Characterization) is mandatory.[1] The primary concern is the leaching of the organotin moiety or the maleic acid byproduct into lipophilic drug solutions.

Experimental Protocols

Characterization (FTIR & NMR)

To validate the identity of DOTM raw material:

-

FTIR Spectroscopy:

-

C=O Stretching: Look for strong ester bands at 1728–1730 cm⁻¹ .

-

C=C Stretching: Maleate double bond appears at ~1634 cm⁻¹ .

-

C-H Stretching: Aliphatic octyl chains at 2800–3000 cm⁻¹ .

-

-

¹¹⁹Sn NMR:

-

Chemical shift is highly sensitive to coordination number.

-

Target Range: -150 to -350 ppm (indicative of 5- or 6-coordinate tin in chelated structures).

-

Migration Testing Workflow (ISO 10993-18 / USP <661>)

The following protocol ensures the polymer matrix does not leach DOTM above safety thresholds (Threshold of Toxicological Concern - TTC).

Figure 3: Migration Testing Protocol

Caption: Standardized workflow for assessing DOTM migration from medical-grade PVC.

References

-

U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec. 178.2650 Organotin stabilizers in molded polyvinyl chloride.Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86748249, Dioctyltin maleate.Link

-

International Organization for Standardization (ISO). ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process.[2]Link

-

United States Pharmacopeia (USP). <661.1> Plastic Materials of Construction.[3]Link

-

Arkis, E. Organotin Compounds as PVC Stabilizers. In: Tin Chemistry: Fundamentals, Frontiers and Applications. SciSpace. Link

Sources

Thermodynamic Stability of (Z)-but-2-enedioate;dioctyltin(2+) Complexes: A Technical Guide

Executive Summary

(Z)-but-2-enedioate;dioctyltin(2+), widely recognized in the industry as dioctyltin maleate (DOTM), is a highly stable organometallic complex. It is utilized extensively as a premier thermal stabilizer in polymer chemistry and is increasingly investigated for its unique coordinating interactions in biological systems. This whitepaper dissects the thermodynamic drivers of its complexation, its mechanistic role in stabilizing polyvinyl chloride (PVC), and the precise, self-validating methodologies required to evaluate its stability and efficacy.

Structural and Thermodynamic Fundamentals

The exceptional thermodynamic stability of the DOTM complex arises directly from the stereochemistry of the (Z)-but-2-enedioate (maleate) ligand. Unlike its trans-isomer (fumarate), the cis-geometry of maleate perfectly aligns its two carboxylate groups to act as a bidentate chelating agent. When coordinating with the Sn(IV) center of the dioctyltin cation, it forms a highly stable, sterically favored ring structure.

Thermodynamic Drivers of Complexation:

-

Enthalpy (

): The formation of the complex is exothermic. The high charge density of the Sn(IV) atom strongly polarizes the oxygen donors of the maleate ligand, resulting in robust, covalent-character Sn-O coordinate bonds. -

Entropy (

): The "chelate effect" is the primary driver of DOTM's stability. The binding of a single bidentate maleate molecule displaces multiple solvent molecules from the inner coordination sphere of the tin atom, leading to a significant net increase in the system's entropy. -

Gibbs Free Energy (

): The synergistic combination of favorable negative enthalpy and highly positive entropy yields a large negative

Mechanisms of Action: Industrial and Biological Contexts

Polymer Stabilization (PVC)

Unstabilized PVC undergoes severe thermal degradation during melt processing, characterized by the autocatalytic elimination of hydrogen chloride (HCl) and the formation of conjugated polyene sequences (which cause discoloration and embrittlement). DOTM intervenes via a dual-action mechanism (1)[1]:

-

HCl Scavenging: The electron-deficient Sn(IV) center acts as a potent Lewis acid, rapidly reacting with evolved HCl to form dioctyltin dichloride, thereby halting the autocatalytic degradation cycle.

-

Defect Substitution: The maleate ligand acts as a nucleophile, substituting labile allylic chlorine atoms on the polymer backbone. This esterification "heals" the structural defect, preventing the unzipping of the polymer chain (2)[2].

Biological and Pharmaceutical Relevance

While trialkyltins are notoriously toxic, dialkyltins like dioctyltin exhibit a more nuanced toxicological profile, making them subjects of interest in drug development (e.g., as potential antineoplastic agents). The thermodynamic stability of the DOTM complex is critical here; it dictates the compound's pharmacokinetics and its ability to undergo ligand exchange with biological nucleophiles, such as DNA phosphate backbones or protein sulfhydryl groups (3)[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the thermodynamic parameters and functional efficacy of DOTM, the following self-validating experimental workflows must be employed.

Protocol 1: Potentiometric Determination of Stability Constants

Causality: Because DOTM has low aqueous solubility due to its hydrophobic octyl chains, a mixed solvent system (e.g., 75% v/v dioxane-water) is required. Potentiometric titration allows for the precise tracking of proton displacement as the maleate coordinates to the tin center, enabling the calculation of step-wise formation constants across a temperature gradient.

Step-by-Step Workflow:

-

Preparation: Prepare 0.1 M ionic strength solutions using

to maintain constant activity coefficients throughout the titration. -

Calibration: Calibrate the glass electrode in the mixed solvent system to account for the liquid junction potential.

-

Titration: In a thermostated cell, titrate a mixture of dioctyltin dichloride (

M) and maleic acid ( -

Data Extraction: Calculate the free ligand concentration and the average number of ligands bound per metal ion (

) using the Bjerrum method. -

Thermodynamic Calculation: Extract the stepwise formation constants (

,

Protocol 2: Thermogravimetric Analysis (TGA) of Degradation Kinetics

Causality: TGA conducted under an inert nitrogen atmosphere isolates the thermal degradation kinetics from oxidative variables. This allows for the direct measurement of the activation energy (

Step-by-Step Workflow:

-

Compounding: Mill PVC resin with 2 phr (parts per hundred resin) of DOTM using a two-roll mill at 160°C for 5 minutes to ensure homogeneous dispersion.

-

Sample Preparation: Extract 10 mg samples of the compounded film.

-

Thermal Profiling: Subject the samples to TGA, heating from 50°C to 600°C at multiple heating rates (5, 10, and 20 °C/min) under a continuous nitrogen flow (50 mL/min).

-

Kinetic Analysis: Identify the onset temperature of the first mass loss derivative peak (corresponding to HCl evolution). Apply the Kissinger-Akahira-Sunose (KAS) isoconversional method to calculate the activation energy of degradation.

Data Presentation

The following table summarizes the typical thermodynamic parameters associated with the complexation of dialkyltin(IV) ions with bidentate chelating ligands like maleate.

| Thermodynamic Parameter | Representative Value (298K) | Mechanistic Causality / Significance |

| Formation Constant ( | 8.5 – 9.2 | Indicates strong, primary bidentate chelation. |

| Gibbs Free Energy ( | -48.5 kJ/mol | Highly negative value denotes spontaneous, stable complex formation. |

| Enthalpy ( | -22.3 kJ/mol | Exothermic nature confirms the formation of robust Sn-O coordinate bonds. |

| Entropy ( | +88 J/K·mol | Positive value confirms entropy-driven stabilization via the chelate effect. |

Visualizing the Workflows

Workflow for determining thermodynamic stability constants of DOTM.

Mechanism of PVC thermal stabilization by Dioctyltin Maleate.

References

- Stability Constants & Related Thermodynamic Functions of the Complexes of Dialkyltin(IV)

- Pyrolysis kinetics of waste PVC pipe Source: ResearchGate URL

- Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride Source: ResearchGate URL

- Toxicological Profile for Tin and Tin Compounds Source: CDC URL

Sources

Technical Guide: Toxicity Profile and Safety Data Sheet (SDS) for Dioctyltin Maleate

Topic: Toxicity profile and safety data sheet (SDS) for dioctyltin maleate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dioctyltin maleate (CAS 16091-18-2), often abbreviated as DOTM, is a high-performance organotin stabilizer primarily used in polyvinyl chloride (PVC) formulations for food packaging and medical devices. While it confers exceptional thermal stability to polymers, its toxicological profile is characterized by a distinct dichotomy: low acute lethality contrasted with significant chronic immunotoxic and reproductive hazards.

This guide provides a rigorous analysis of the physicochemical properties, toxicological mechanisms—specifically targeting the thymic atrophy pathway—and the regulatory framework governing its use (FDA 21 CFR vs. EU REACH). It also outlines validated analytical protocols for its quantification in polymeric matrices.

Chemical Identity & Physicochemical Properties[1][2]

Chemical Name: Di-n-octyltin Maleate Synonyms: Dioctyl(maleate)tin; 2,2-dioctyl-1,3,2-dioxastannepin-4,7-dione CAS Number: 16091-18-2 Molecular Formula: C₂₀H₃₆O₄Sn Molecular Weight: ~459.2 g/mol [1]

Table 1: Physicochemical Specifications

| Property | Value | Relevance |

| Physical State | White crystalline powder | Inhalation hazard for dust handling. |

| Solubility (Water) | < 0.1 mg/L (Insoluble) | Limits bioavailability via aqueous routes; bioaccumulates in lipids. |

| Solubility (Organic) | Soluble in THF, CH₂Cl₂, Toluene | Critical for analytical extraction protocols. |

| Melting Point | 85–95 °C | Processing window for PVC compounding. |

| Hydrolysis | Rapid in acidic media (pH < 2) | Forms toxic metabolites (DOTC) in gastric environments. |

Toxicological Profile: Mechanism & Hazards

Mechanism of Action: The Immunotoxic Pathway

The toxicity of dioctyltin maleate is not intrinsic to the polymer-bound form but is driven by its metabolic hydrolysis products. Upon ingestion, gastric acid hydrolyzes the maleate ester, releasing the dioctyltin moiety (DOT) , typically as dioctyltin dichloride (DOTC).

Critical Insight: The DOT moiety targets the thymus gland, specifically inducing apoptosis in immature CD4+CD8+ thymocytes. This mechanism is distinct from the neurotoxicity observed with trimethyltins or the hepatotoxicity of dibutyltins.

Figure 1: Mechanism of Dioctyltin Immunotoxicity

Caption: Pathway illustrating the metabolic activation of DOTM to its immunotoxic metabolite DOTC, leading to thymic atrophy.

Toxicological Data Summary

The following data aggregates findings from rodent studies, emphasizing the "Read-Across" principle where data from DOTC is applied to DOTM due to rapid hydrolysis.

Table 2: Key Toxicological Endpoints

| Endpoint | Test System | Result | Classification Basis |

| Acute Oral Toxicity | Rat (Wistar) | LD50 > 4,500 mg/kg | Low Acute Toxicity (Category 5 or Unclassified) |

| Skin Irritation | Rabbit | Moderate Irritant | Category 2 (H315) |

| Eye Irritation | Rabbit | Severe Irritant | Category 2A (H319) |

| Reproductive Tox | Rat (2-Gen) | NOAEL ~ 0.3–0.5 mg/kg/day | Category 2 (H361fd) : Suspected of damaging fertility/unborn child. |

| STOT - Repeated | Rat (28-day) | Thymus Weight ↓ | Category 1 (H372) : Causes damage to immune system. |

Expert Commentary: While the LD50 suggests safety, the NOAEL (No Observed Adverse Effect Level) for immune suppression is extremely low (< 1 mg/kg). This discrepancy is critical for risk assessment in medical devices (e.g., IV tubing) where chronic leaching could occur.

Safety Data Sheet (SDS) Core Analysis

This section distills the critical regulatory elements required for a compliant SDS, harmonized to GHS (Globally Harmonized System) standards.

GHS Classification

-

Health Hazards:

-

Skin Irritation - Category 2

-

Eye Irritation - Category 2A

-

Reproductive Toxicity - Category 2

-

STOT (Repeated Exposure) - Category 1 (Immune System)

-

-

Environmental Hazards:

-

Aquatic Chronic - Category 3 (Harmful to aquatic life with long-lasting effects).

-

Precautionary Statements (P-Codes)

-

Prevention:

-

P260: Do not breathe dust/fume.[2]

-

P280: Wear protective gloves/protective clothing/eye protection.

-

P273: Avoid release to the environment.

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P314: Get medical advice/attention if you feel unwell (specifically regarding immune or reproductive symptoms).

-

Analytical Methodologies: Determination in Polymer Matrices[5]

Accurate quantification of Dioctyltin in PVC requires derivatization because organotins are not sufficiently volatile for direct Gas Chromatography (GC) analysis. The standard protocol involves ethylation using Sodium Tetraethylborate (NaBEt4).[3]

Validated Workflow (GC-MS/FPD)

Objective: Quantify extractable dioctyltin species from PVC medical devices.

-

Extraction: Solubilize PVC in Tetrahydrofuran (THF) to release the stabilizer.[3]

-

Precipitation: Add Methanol (MeOH) to precipitate the PVC polymer, leaving organotins in the supernatant.

-

Derivatization: React supernatant with NaBEt4 in an acetate buffer (pH 4.5) to convert R₂SnX₂ to R₂SnEt₂ (volatile).

-

Extraction II: Extract the ethylated derivative into Hexane.

-

Analysis: GC-MS (SIM mode) or GC-FPD (Tin-specific filter).

Figure 2: Analytical Workflow for Organotin Speciation

Caption: Step-by-step protocol for extracting and quantifying dioctyltin species from polymer matrices using ethylation-derivatization.

Regulatory Landscape[6][7][8][9][10][11]

The regulatory status of Dioctyltin Maleate varies significantly by jurisdiction, creating a compliance minefield for global drug/device development.

United States (FDA)

-

Status: Permitted for food contact.

-

Regulation: 21 CFR 178.2010 ("Antioxidants and/or stabilizers for polymers").[4][5]

-

Limits:

-

Up to 0.3% by weight in ABS copolymers.

-

Up to 0.5% by weight in other specific polymers.[4]

-

Condition: Must meet purity specifications (e.g., tin content 15.1–16.4%).

-

European Union (REACH)

-

Status: Restricted / SVHC Candidate .[6]

-

Regulation:

-

REACH Annex XVII (Entry 20): Organostannic compounds are restricted. Dioctyltin (DOT) compounds shall not be used in articles supplying the general public if the concentration of tin is > 0.1% by weight.

-

SVHC List: Dioctyltin dilaurate and related compounds are listed as Substances of Very High Concern due to reproductive toxicity.[7] While DOTM is not always explicitly named in every SVHC update, it falls under the group restriction for DOT compounds regarding reproductive hazards.

-

Strategic Advice: For global drug delivery devices, alternative stabilizers (e.g., Calcium-Zinc or organic-based stabilizers) are recommended to avoid REACH restrictions, despite the FDA allowance.

References

-

National Toxicology Program (NTP). (1992).[8] Chemical Repository Database: Di(n-octyl)tin maleate. National Institutes of Health.[8] Link

-

U.S. Food and Drug Administration (FDA). (2023). 21 CFR 178.2010 - Antioxidants and/or stabilizers for polymers.[4][5] Code of Federal Regulations. Link

-

European Chemicals Agency (ECHA). (2022). Evaluation statement on Compounds of dioctyltin. Australian Industrial Chemicals Introduction Scheme (AICIS) / ECHA Data. Link

-

Smits-Van Prooije, A. E., et al. (2011). "Developmental immunotoxicity of di-n-octyltin dichloride (DOTC) in an extended one-generation reproductive toxicity study." Toxicology, 285(1-2), 1-10. Link

-

Shimadzu Corporation. (2015). Analysis of Dibutyltin and Dioctyltin Compounds in PVC Products by GC/MS. Application News No. M266. Link

Sources

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. 21 CFR § 178.2010 - Antioxidants and/or stabilizers for polymers. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 5. GovInfo [govinfo.gov]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. ECHA adds organotin chemicals as SVHCs | Food Packaging Forum [foodpackagingforum.org]

- 8. Dioctyltin maleate | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dioctyltin Maleate: Technical Compendium & Analytical Protocols

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and chemical engineers. It prioritizes the why and how of dioctyltin maleate (DOTM), focusing on its critical role as a stabilizer in pharmaceutical packaging (PVC) and the rigorous analytical protocols required to detect it as a leachable impurity.

Content Type: Technical Whitepaper & Protocol Guide Primary Audience: Pharmaceutical Researchers, CMC (Chemistry, Manufacturing, and Controls) Scientists, and Toxicologists.[1][2]

Nomenclature & Chemical Identity

Dioctyltin Maleate (DOTM) is an organotin compound predominantly utilized as a thermal stabilizer in polyvinyl chloride (PVC) plastics.[1][2] In the context of drug development, it is a critical leachable —a substance that can migrate from plastic packaging (IV bags, tubing, blister packs) into drug formulations, necessitating rigorous monitoring due to its immunotoxic and teratogenic potential.[1]

Core Identifiers

| Parameter | Details |

| IUPAC Name | 2,2-Dioctyl-1,3,2-dioxastannepine-4,7-dione |

| Alternative IUPAC | (Z)-But-2-enedioate;dioctyltin(2+) |

| Common Synonyms | Dioctyl(maleate)tin; Di-n-octyltin maleate; Stannane, dioctyl(maleoyldioxy)- |

| CAS Registry Number | 16091-18-2 |

| Molecular Formula | C₂₀H₃₆O₄Sn |

| Molecular Weight | 459.21 g/mol |

| SMILES | CCCCCCCC[Sn]1(CCCCCCCC)OC(=O)C=CC(=O)O1 |

Synthesis & Structural Logic

The synthesis of DOTM is a condensation reaction driven by the need to create a coordinate covalent tin center capable of Lewis acid-base interactions.

Synthesis Mechanism

The industrial preparation involves the reaction of Dioctyltin Oxide (DOTO) with Maleic Anhydride .[3] This pathway is preferred over using organotin halides to avoid chloride contamination in the final stabilizer, which would be counterproductive to its HCl-scavenging role.[1][2]

Reaction:

Process Insight: The reaction is typically conducted in an inert solvent (e.g., heptane or toluene) at reflux temperatures (approx. 90–110°C).[1] The driving force is the ring-opening of the anhydride and the formation of the stable dioxastannepine ring.

Visualization: Synthesis & Stabilization Logic

The following diagram illustrates the synthesis and the subsequent mechanism by which DOTM stabilizes PVC by trapping labile chlorine atoms.

Caption: Synthesis of DOTM and its dual-action stabilization mechanism: exchanging labile chlorines (Frye-Horst) and scavenging HCl.[1][2][4][5][6]

Critical Properties & Drug Development Relevance

For pharmaceutical scientists, DOTM is not an active ingredient but a process-related impurity .[1][2] Its detection is vital for regulatory compliance (e.g., USP <661>, EU Pharmacopoeia).[1][2]

Physicochemical Profile[1][2][8][12]

-

Solubility: Insoluble in water (hydrophobic); soluble in organic solvents (THF, dichloromethane, toluene).[1][2]

-

Melting Point: ~87–105°C (Polymorphism can affect this range).[1][2]

-

Stability: Hydrolytically unstable in acidic aqueous media (reverts to oxide and acid).[1][2]

Toxicological Mechanism

Organotins are immunotoxic.[1][2] The toxicity mechanism involves:

-

Thiol Interaction: The tin center has a high affinity for dithiol groups in proteins (e.g., vicinal cysteines in enzymes).[1][2]

-

Enzyme Inhibition: Inhibition of mitochondrial oxidative phosphorylation.[1][2]

-

Leaching Risk: In lipid-based drug formulations (e.g., propofol, paclitaxel), DOTM can migrate from tubing into the lipophilic vehicle.[1][2]

Analytical Protocols (E-E-A-T)

Expert Note: Direct analysis of DOTM is challenging due to its low volatility and thermal instability.[2] The industry standard is Derivatization-GC-MS or NMR for raw material characterization.[1][2]

Protocol A: Determination of DOTM in PVC via GC-MS (Standard-Validating)

This protocol uses alkylation to convert non-volatile DOTM into volatile tetra-alkyl tin derivatives.[1][2]

Objective: Quantify leachable dioctyltin species at ppb levels.

Reagents:

Step-by-Step Methodology:

-

Sample Preparation: Cut 0.5 g of PVC packaging into <2 mm fragments.

-

Extraction: Sonicate fragments in 10 mL THF containing the Internal Standard for 60 mins at 40°C. Why: THF swells the PVC matrix, maximizing extraction efficiency.[1][2]

-

Derivatization (In-Situ):

-

Phase Separation: Add 5 mL Hexane. Centrifuge. Collect the upper organic layer.[2]

-

GC-MS Analysis:

Protocol B: Structural Confirmation via NMR Spectroscopy

Objective: Verify the identity of raw DOTM material before use in plastic formulation.

Solvent: CDCl₃ (Deuterated Chloroform).[1][2] Instrument: 400 MHz NMR or higher.

-

¹H NMR (Proton):

-

¹¹⁹Sn NMR (Tin):

-

Chemical Shift: δ -150 to -200 ppm .

-

Expert Insight: The shift is highly sensitive to coordination number.[2] A shift upfield (more negative) indicates a coordination expansion (e.g., from 4 to 5 or 6), suggesting the maleate carbonyls are coordinating back to the tin center (intramolecular coordination).

-

Analytical Workflow Diagram

The following diagram outlines the logical flow for identifying DOTM leachables in a pharmaceutical context.

Caption: Validated workflow for trace analysis of Dioctyltin species in drug formulations.

References

-

National Toxicology Program (NTP). (1992).[1][2] Chemical Information Profile for Dioctyltin Maleate. National Institutes of Health.[1] Link[1]

-

PubChem. (2025).[1][2][11] Dioctyltin Maleate Compound Summary (CID 86748249).[1][2] National Center for Biotechnology Information.[1] Link[1]

-

European Chemicals Agency (ECHA). (2022).[1][2] Registration Dossier: Dioctyltin Maleate. ECHA.[1][2][7][5] Link

-

Shimadzu Corporation. (2014).[1][2] Analysis of Organotin Compounds in Polyvinyl Chloride Products by GC/MS. Application News No. M266.[1] Link

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).[1][2] Evaluation Statement: Compounds of Dioctyltin. Australian Government Department of Health.[1][2] Link

Sources

- 1. Dioctyltin maleate | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 16091-18-2: Dioctyltin maleate | CymitQuimica [cymitquimica.com]

- 3. US3523961A - Process for preparing dioctyltin maleate - Google Patents [patents.google.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]

- 9. The Mechanism And Use Of Different PVC Stabilizers - News - JUBANG [pvcchemical.com]

- 10. researchgate.net [researchgate.net]

- 11. Dioctyl(maleate)tin | C20H36O4Sn | CID 16682772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Dynamics and Analytical Extraction of (Z)-but-2-enedioate;dioctyltin(2+) in Organic Solvents

Executive Summary

(Z)-but-2-enedioate;dioctyltin(2+) , universally referred to in industrial and scientific literature as Dioctyltin maleate (DOTM) , is a highly effective organotin compound utilized primarily as a heat stabilizer and catalyst in polyvinyl chloride (PVC) and other polymer formulations[1]. For researchers and drug development professionals, understanding the solubility and extraction dynamics of DOTM is critical. Because PVC is extensively used in medical devices, IV bags, and pharmaceutical packaging, profiling the extractables and leachables (E&L) of DOTM is a mandatory regulatory requirement to ensure biocompatibility and patient safety.

This technical guide provides an authoritative, in-depth analysis of DOTM’s solubility in organic solvents, driven by structural thermodynamics, and establishes a self-validating experimental workflow for its extraction and quantification from complex polymer matrices.

Physicochemical Profiling & Structural Thermodynamics

The unique solubility behavior of DOTM is dictated by its molecular architecture. The central tin (Sn) atom is coordinated by two highly lipophilic octyl chains and a polar maleate ligand. In its solid state, DOTM rarely exists as an isolated monomer; instead, the Lewis acidic tin center and the Lewis basic oxygen atoms of the maleate group form intermolecular coordination bonds, resulting in an oligomeric or polymeric network[1].

To dissolve DOTM, a solvent must provide sufficient thermodynamic energy to disrupt this Sn–O coordination network while favorably interacting with the hydrophobic octyl chains.

Quantitative Physicochemical Data

The following table summarizes the baseline physicochemical properties that dictate DOTM's behavior in solution:

| Property | Value / Description |

| IUPAC Name | (Z)-but-2-enedioate;dioctyltin(2+) |

| Common Name | Dioctyltin maleate (DOTM) |

| CAS Registry Number | 16091-18-2 |

| Molecular Formula | C₂₀H₃₆O₄Sn |

| Molecular Weight | 459.21 g/mol (Monomer unit)[2] |

| Physical State (Standard Conditions) | White powder[2] |

| Melting Point | 87 °C – 105 °C[2] |

| Aqueous Solubility | < 0.1 g/100 mL (Strictly Insoluble)[2],[3] |

| Bioaccumulation Potential | Low (BOD degradation rate ~3%)[4] |

Solubility Profile in Organic Solvents: Mechanistic Causality

The solubility of DOTM cannot be generalized; it is highly dependent on the solvent class and the thermal energy applied to the system[1].

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene, Xylene): DOTM exhibits excellent solubility in warm aromatic solvents[1]. Causality: The polarizable

-electron clouds of aromatic rings effectively interact with the polar tin-ester coordination network. When mild heat is applied, the solvent disrupts the intermolecular Sn–O bonds, allowing the solvent molecules to solvate the polymer chain effectively. -

Aliphatic Hydrocarbons (e.g., Heptane, Cyclohexane): DOTM is soluble in aliphatic solvents only at elevated temperatures[1]. Causality: Cold non-polar aliphatics lack the dielectric properties to break the Sn–O coordination bonds. Thermal energy is strictly required to overcome this activation energy. Once the network is thermally disrupted, the hydrophobic octyl chains drive the solvation process in the aliphatic medium.

-

Ketones (e.g., Methyl Ethyl Ketone - MEK): DOTM is uniquely soluble in cold ketones[1]. Causality: Ketones act as aggressive coordinating solvents. The highly electronegative carbonyl oxygen of MEK competes directly with the maleate oxygen for the Lewis acidic tin center. This competitive coordination chemically depolymerizes the DOTM network at room temperature, eliminating the need for thermal energy.

-

Aqueous Media: DOTM is virtually insoluble in water[3]. The extreme hydrophobicity of the dual octyl chains completely overrides the polarity of the maleate group, preventing aqueous hydration.

Experimental Workflow: Self-Validating Extraction Protocol

When analyzing DOTM as an extractable from a PVC medical device, direct solvent extraction often fails due to matrix entrapment. The following step-by-step methodology utilizes a swelling-precipitation mechanism and incorporates a self-validating mass-balance approach to ensure absolute data trustworthiness.

Step-by-Step Methodology

-

Matrix Comminution: Cryogenically mill the PVC sample to a particle size of < 1 mm to maximize the surface area for solvent interaction.

-

Internal Standard (IS) Addition (Self-Validation): Weigh 1.00 g of the milled PVC into a round-bottom flask. Spike the sample with a known concentration of Dipropyltin dichloride (DPTC). Causality: DPTC acts as a surrogate internal standard. Recovering 100% of the DPTC at the end of the workflow validates that no organotin species were lost to thermal degradation or matrix retention.

-

Solvent Extraction (Matrix Swelling): Add 50 mL of Toluene. Reflux the mixture at 80 °C for 2 hours. Causality: Toluene is chosen because it swells the rigid PVC matrix beyond its glass transition temperature (

) while simultaneously acting as an optimal solvent for DOTM[1]. -

Matrix Precipitation: Remove from heat and allow the solution to cool to 25 °C. Dropwise, add 50 mL of Methanol under continuous stirring. Causality: Methanol is a poor solvent for high-molecular-weight PVC but acts as a miscible co-solvent for Toluene. This causes the PVC polymer to rapidly "crash out" (precipitate) while the DOTM remains suspended in the Toluene/Methanol supernatant.

-

Filtration & Concentration: Filter the suspension through a 0.45 µm PTFE membrane to remove the PVC matrix. Concentrate the filtrate to ~5 mL using a rotary evaporator under reduced pressure.

-

Grignard Derivatization: Add 2 mL of Pentylmagnesium bromide (Grignard reagent) to the concentrate. Causality: DOTM is a coordination polymer with low volatility, making it invisible to Gas Chromatography (GC)[5]. The Grignard reagent cleaves the maleate group and alkylates the tin center, converting DOTM into a highly volatile, thermally stable tetraalkyltin species (Dioctyldipentyltin) suitable for GC-MS analysis.

Process Visualization

The following diagram illustrates the logical relationship between the extraction phases and the dual-pathway analytical validation required for rigorous E&L studies.

Caption: Workflow for the extraction and quantitative analysis of DOTM from polymer matrices.

Analytical Quantification & Mass Balance

To guarantee the trustworthiness of the analytical data, the concentrated extract (Step 5) must be split into two distinct analytical pathways:

-

Speciation via GC-MS: Following derivatization, the sample is injected into a GC-MS. This confirms the exact molecular identity of the organotin species (verifying the presence of the dioctyltin moiety) and quantifies the intact stabilizer.

-

Elemental Mass Balance via ICP-MS: A separate aliquot of the extract undergoes microwave-assisted acid digestion (HNO₃/H₂O₂) to destroy all organic matter, followed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the Total Tin content.

The Self-Validating Check: The molar quantity of tin determined by GC-MS speciation must equal the total elemental tin determined by ICP-MS. If the ICP-MS value is significantly higher, it indicates that DOTM degraded into unknown organotin byproducts during the PVC extrusion process or the extraction workflow, prompting an immediate re-evaluation of the formulation's thermal history.

References

Sources

- 1. US3523961A - Process for preparing dioctyltin maleate - Google Patents [patents.google.com]

- 2. Dioctyl(maleate)tin | 16091-18-2 [m.chemicalbook.com]

- 3. Dioctyltin maleate | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. env.go.jp [env.go.jp]

- 5. Dioctyltin bis(2-ethylhexyl maleate) - CAS 10039-33-5 [benchchem.com]

Regulatory status of dioctyltin maleate in food contact materials

The Regulatory and Analytical Framework of Dioctyltin Maleate in Food Contact Materials

Introduction

Polyvinyl chloride (PVC) is inherently unstable under thermal processing, requiring specialized stabilizers to prevent catastrophic dehydrochlorination. Dioctyltin maleate (DOTM, CAS 16091-18-2) is a critical organotin stabilizer utilized in plastic food contact materials (FCMs) due to its exceptional long-term thermal stability and optical clarity[1][2]. However, the migration of organotin compounds from packaging matrices into food presents significant toxicological risks, placing DOTM under intense global regulatory scrutiny[3]. For drug development professionals and food scientists evaluating packaging leachables and extractables, understanding the mechanistic function, toxicological boundaries, and analytical quantification of DOTM is paramount.

Mechanistic Function in Polymer Matrices

The causality behind the use of DOTM lies in its ability to interrupt the auto-catalytic degradation of PVC. When PVC is exposed to heat or UV light, it undergoes "unzipping," releasing hydrochloric acid (HCl) and forming conjugated polyenes. DOTM intervenes via a nucleophilic acyl substitution mechanism. The electrophilic tin center acts as a Lewis acid, coordinating with labile allylic chlorides on the polymer backbone. Concurrently, the maleate ligand displaces the chloride, forming a stable ester linkage that halts the degradation cascade.

The specific selection of a dioctyl tin species over shorter-chain variants (such as dibutyltin) is driven by molecular weight and lipid solubility. The longer octyl chains reduce the compound's volatility and systemic absorption, thereby improving its safety profile for food contact and pharmaceutical packaging applications.

Toxicological Profile and Causality

Despite its industrial utility, DOTM is subject to strict regulatory limits due to its potential as an endocrine-disrupting chemical (EDC) and its specific immunotoxicity[3][4].

Causality of Toxicity: The lipophilic nature of the dioctyl chains allows the molecule to easily cross biological lipid bilayers. Once intracellular, the dialkyltin species disrupts mitochondrial oxidative phosphorylation and interacts with critical biological thiols. In mammalian models, this manifests primarily as lymphoid depletion and thymic atrophy. Tier II human health assessments indicate a No Observed Adverse Effect Level (NOAEL) of 25 ppm for dietary exposure, above which significant decreases in relative thymus weights and histopathological changes occur[4].

Global Regulatory Landscape

The regulatory status of DOTM diverges slightly between jurisdictions, though both the US and the EU enforce strict specific migration limits (SMLs) to prevent human toxicity.

-

US FDA: DOTM is explicitly listed in the Inventory of Food Contact Substances under5, which governs "Organotin stabilizers in vinyl chloride plastics"[5]. Its use is authorized only under specified intended conditions to ensure cumulative estimated daily intakes remain below toxicological thresholds.

-

EU / EFSA: Under 6, dioctyltin compounds are restricted from being placed on the market in articles for the general public if the concentration exceeds 0.1% by weight of tin[6]. Furthermore, for plastic FCMs, the European Commission Regulation (EU) No 10/2011 imposes strict group specific migration limits for tin-based polymer aids[7][8].

Table 1: Quantitative Regulatory Limits and Physicochemical Data for DOTM

| Parameter | Value / Limit | Regulatory Body / Source |

| Molecular Weight | 459.2 g/mol | PubChem[1] |

| FDA Clearance | 21 CFR 178.2650 | US FDA[5] |

| REACH Restriction | > 0.1% by weight of Sn | ECHA / EU[6] |

| Target Organ Toxicity | Thymus (Lymphoid depletion) | AICIS[4] |

| NOAEL (Dietary) | 25 ppm | AICIS[4] |

Analytical and Migration Testing Protocols

To ensure regulatory compliance, migration testing must be treated as a self-validating system. The following protocol details the Specific Migration Testing (SMT) workflow for DOTM, explaining the causality behind each analytical choice.

Step 1: Matrix Preparation and Surface-to-Volume Ratio

-

Action: Cut the PVC sample to achieve a standard surface-to-volume ratio (typically

of FCM per 1 kg of food simulant). -

Causality: Migration is a diffusion-driven process directly proportional to the contact area. Standardizing this ratio ensures worst-case exposure modeling aligns with EU and FDA statutory assumptions[3].

Step 2: Simulant Selection

-

Action: Submerge the sample in Simulant D1 (50% Ethanol) or D2 (Vegetable Oil).

-

Causality: DOTM is highly lipophilic. Utilizing aqueous simulants (like 3% acetic acid) would artificially suppress diffusion and underestimate migration. Lipophilic simulants accurately mimic the extraction power of fatty foods.

Step 3: Accelerated Incubation

-

Action: Incubate the sample in a controlled environment (e.g., 10 days at 40°C).

-

Causality: Based on Arrhenius kinetics, these accelerated conditions simulate long-term storage (e.g., >6 months at room temperature), ensuring the polymer reaches a steady-state migration equilibrium.

Step 4: Extraction and Derivatization (Self-Validating Step)

-

Action: Spike the simulant aliquot with an internal standard (Tripropyltin chloride). Perform a liquid-liquid extraction, followed by in-situ derivatization using Sodium Tetraethylborate (

). -

Causality: DOTM is non-volatile and thermally labile, making direct Gas Chromatography (GC) impossible. Alkylation with

converts the dioctyltin species into a highly volatile, thermally stable tetraalkyltin derivative (dioctyldiethyltin). The internal standard validates the derivatization efficiency and corrects for any matrix-induced signal suppression, ensuring the protocol is self-validating.

Step 5: Instrumental Quantification via GC-ICP-MS

-

Action: Inject the derivatized extract into a GC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Causality: While GC-MS can be used, GC-ICP-MS provides ultra-trace elemental specificity for Tin (Sn) isotopes (m/z 118 and 120). This eliminates background noise from the complex organic polymer matrix, allowing for precise quantification down to parts-per-trillion (ppt) levels to verify compliance against the SML.

Workflow Visualization

Fig 1: Workflow for DOTM migration testing, derivatization, and compliance analysis.

Conclusion

The deployment of dioctyltin maleate in food contact materials represents a delicate balance between polymer performance and consumer safety. By understanding the mechanistic function of DOTM and adhering to self-validating analytical protocols, drug development professionals and food scientists can ensure that packaging solutions remain both functional and strictly compliant with global toxicological thresholds.

References

- Endocrine disrupting chemicals and other substances of concern in food contact m

- di(n-octyl) tin maleate - Inventory of Food Contact Substances Listed in 21 CFR - FDA Source: fda.gov

- Dioctyltin maleate | C20H36O4Sn | CID 86748249 - PubChem Source: nih.gov

- Dioctyltin alkyl mercaptoacetates: Human health tier II assessment - AICIS Source: industrialchemicals.gov.au

- REACH, ANNEX XVII, RESTRICTIONS ON THE MANUFACTURE, PLACING ON THE MARKET AND USE OF CERTAIN DANGEROUS SUBSTANCES Source: reachonline.eu

- Commission Implementing Decision (EU) 2024/367 laying down rules for the application of Directive (EU) 2020 Source: fao.org

- L_202400367EN.000101.fmx.xml - EUR-Lex — Access to European Union law Source: europa.eu

- Non-Toxic Stabilizer Organic Tin Compounds Dioctyltin Male

Sources

- 1. Dioctyltin maleate | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Non-Toxic Stabilizer Organic Tin Compounds Dioctyltin Maleate 16091-18-2 - Dioctyltin Maleate and Organic Tin Intermediate [sanfanchem.en.made-in-china.com]

- 3. higiene.unex.es [higiene.unex.es]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 6. REACH, ANNEX XVII, RESTRICTIONS ON THE MANUFACTURE, PLACING ON THE MARKET AND USE OF CERTAIN DANGEROUS SUBSTANCES, MIXTURES AND ARTICLES :: ReachOnline [reachonline.eu]

- 7. faolex.fao.org [faolex.fao.org]

- 8. L_202400367EN.000101.fmx.xml [eur-lex.europa.eu]

Methodological & Application

Application Note: Catalytic Efficacy of (Z)-but-2-enedioate;dioctyltin(2+) in Advanced Esterification

Executive Summary

(Z)-but-2-enedioate;dioctyltin(2+), universally recognized in industrial and research settings as Dioctyltin maleate (DOTM), is a highly effective organometallic catalyst[1]. Functioning as a homogeneous Lewis acid, it is extensively utilized in esterification, transesterification, and polycondensation reactions[2]. As global regulatory frameworks increasingly restrict the use of dibutyltin derivatives due to their toxicity, DOTM has emerged as a superior, safer alternative that maintains exceptional thermal stability and catalytic selectivity[2],[3]. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to deploying DOTM in complex esterification workflows.

Mechanistic Causality: The Sn(IV) Advantage

The catalytic prowess of DOTM stems from the highly electrophilic nature of its Sn(IV) center. Unlike traditional Brønsted-Lowry acids (e.g., sulfuric acid or p-toluenesulfonic acid) which rely on protonating the carbonyl oxygen, the organotin(IV) metal center utilizes its vacant d-orbitals to coordinate directly with the carbonyl oxygen of the carboxylic acid[4].

-

Coordination & Activation : This coordination withdraws electron density from the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack.

-

Nucleophilic Attack : The alcohol's hydroxyl oxygen attacks the activated carbonyl carbon, forming a transient tetrahedral intermediate.

-

Proton Transfer & Elimination : The maleate ligand plays a subtle role in facilitating intramolecular proton transfer, promoting the elimination of water as a leaving group.

-

Regeneration : The newly formed ester is released, and the Sn(IV) catalyst is regenerated for the next cycle.

Because this mechanism does not rely on highly acidic protons, DOTM suppresses undesired side reactions—such as the dehydration of alcohols to ethers or the degradation of acid-sensitive functional groups—ensuring high product purity and excellent color stability[3].

Catalytic cycle of Sn(IV)-mediated esterification highlighting intermediate activation stages.

Comparative Catalyst Performance

When designing a synthetic route, catalyst selection dictates both yield and downstream purification requirements. DOTM operates efficiently at remarkably low loadings and elevated temperatures without degrading[2],[5]. The table below benchmarks DOTM against traditional esterification catalysts to guide experimental design.

| Catalyst Type | Typical Loading (wt%) | Optimal Temp Range (°C) | Reaction Selectivity | Toxicological Profile | Primary Byproducts |

| p-Toluenesulfonic Acid (p-TSA) | 0.50 – 2.00 | 100 – 140 | Low | Low | Ethers, color bodies |

| Dibutyltin Oxide (DBTO) | 0.05 – 0.20 | 160 – 220 | High | High (CMR concerns) | Minimal |

| Dioctyltin Maleate (DOTM) | 0.01 – 0.50 | 160 – 220 | Very High | Moderate (Safer alternative) | Minimal |

Data synthesized from comparative organotin performance metrics[1],[2],[3].

Self-Validating Experimental Workflows

To ensure reproducibility and trustworthiness, the following protocol for the synthesis of complex esters (e.g., furan-2,5-dicarboxylic acid di-esters or specialized plasticizers) incorporates self-validating in-process controls[5],[4].

Self-validating experimental workflow for batch esterification using dioctyltin maleate.

Protocol: Azeotropic Batch Esterification using DOTM

Objective : High-yield synthesis of specialty esters with continuous water removal.

Step 1: Reactor Charging & Inertion

-

Action : Charge the reaction vessel with the carboxylic acid, a stoichiometric excess of the alcohol (typically 1.2 to 1.5 molar equivalents), and 0.05–0.2 wt% of DOTM catalyst[2]. Add toluene or xylene (10-15% of total volume) to act as an azeotropic entrainer.

-

Causality : The excess alcohol thermodynamically drives the equilibrium forward. The entrainer is strictly required to form a low-boiling azeotrope with the byproduct water, facilitating its physical removal[4].

-

Validation : Purge the system with Nitrogen (

) for 15 minutes. A continuous

Step 2: Controlled Temperature Ramping

-

Action : Heat the reaction mixture gradually to 160°C, then slowly ramp to 180–220°C depending on the boiling point of the alcohol.

-

Causality : Gradual heating prevents the premature volatilization of the alcohol before the esterification activation energy is reached. DOTM's high thermal stability allows it to remain active at 220°C, a temperature where organic acids would cause severe charring and product destruction[3].

Step 3: Azeotropic Distillation & Equilibrium Shifting

-

Action : Route the condensed vapors through a Dean-Stark trap. The water will separate into the lower phase, while the entrainer (toluene/xylene) refluxes back into the reactor.

-

Causality : According to Le Chatelier’s principle, the continuous removal of water forces the reaction to completion[4].

-

Validation : The system is self-validating. Calculate the theoretical water yield based on the molarity of the starting carboxylic acid. The reaction is actively progressing as long as water accumulates in the trap. A plateau in water collection indicates the reaction is nearing completion.

Step 4: In-Process Analytical Validation

-

Action : Once water collection plateaus, draw a 2 mL sample and perform an Acid Value (AV) titration using 0.1 N KOH in ethanol.

-

Causality : The AV directly measures the concentration of unreacted carboxylic acid.

-

Validation : The reaction is definitively complete when the AV drops below 0.5 mg KOH/g. If the AV remains >1.0, maintain temperature and verify that the alcohol has not depleted (add make-up alcohol if necessary).

Step 5: Vacuum Stripping & Catalyst Filtration

-

Action : Apply a progressive vacuum (down to 10-50 mbar) while maintaining the temperature at 150°C to strip off the excess alcohol and azeotropic solvent. Cool the mixture to 80°C and filter through a 1-micron filter bag.

-

Causality : DOTM remains highly soluble in the ester matrix. If catalyst removal is strictly required for the final application, a chelating agent or alkaline wash may be introduced prior to filtration; however, for many industrial plasticizers and polymers, the trace tin remains in the product as a stabilizing agent[1].

Process Optimization Insights

For drug development and high-purity applications, the selection of the organotin catalyst must balance reactivity with residual heavy metal limits. While DOTM offers a significantly better toxicological profile than dibutyltin dilaurate (DBTDL) or DBTO[2], pharmaceutical applications may require rigorous downstream scavenging. Passing the crude ester through a column of thiol-functionalized silica gel is highly recommended to sequester the Sn(IV) ions, successfully reducing residual tin to single-digit ppm levels without compromising the ester yield.

References

Sources

- 1. BNT Chemicals | Dioctyltin Maleate [bnt-chemicals.com]

- 2. TIB KAT 232 from TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]

- 3. chempoint.com [chempoint.com]

- 4. Dioctyltin bis(2-ethylhexyl maleate) - CAS 10039-33-5 [benchchem.com]

- 5. WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca) - Google Patents [patents.google.com]

Preparation of transparent PVC films using dioctyltin maleate

Application Note & Protocol: Preparation of Transparent Polyvinyl Chloride (PVC) Films Using Dioctyltin Maleate (DOTM)

Executive Summary

Polyvinyl chloride (PVC) is a highly versatile polymer, but it is inherently sensitive to thermal degradation during melt processing. At temperatures exceeding 150°C, PVC undergoes rapid dehydrochlorination, leading to the formation of conjugated polyene sequences that cause severe discoloration (yellowing) and loss of mechanical integrity [1]. For applications requiring high optical clarity—such as medical tubing, blister packaging, and clear flexible films—dioctyltin maleate (DOTM) is the premier organotin heat stabilizer. This application note details the mechanistic rationale, formulation architecture, and a self-validating experimental protocol for compounding and molding highly transparent PVC films using DOTM.

Mechanistic Rationale: Why Dioctyltin Maleate?

The selection of a stabilizer in transparent PVC formulations is dictated by two factors: thermal stabilization efficacy and matrix compatibility . Unlike metal soap stabilizers (e.g., Calcium/Zinc) which can cause "plate-out" or haze due to poor solubility and solid particulate residues, liquid or highly compatible organotin stabilizers like DOTM dissolve completely within the PVC matrix, matching its refractive index to yield crystal-clear films [3].

The causality behind DOTM’s superior stabilization lies in its tripartite mechanism of action [1, 2]:

-

Substitution of Labile Chlorides: The tetravalent tin atom coordinates with the unstable allylic chloride atoms on the PVC backbone. The maleate ligand then substitutes these labile chlorides via an allylic rearrangement, preventing the initiation of autocatalytic dehydrochlorination.

-

Diels-Alder Addition: The unsaturated double bonds within the maleate ester groups act as dienophiles. They undergo Diels-Alder addition reactions with the conjugated dienes (polyenes) formed during initial PVC degradation. This disrupts the conjugated chromophore systems, effectively halting and reversing yellowing.

-

HCl Scavenging: The organotin complex rapidly neutralizes the evolved hydrogen chloride (HCl) gas, preventing it from catalyzing further polymer degradation.

Mechanistic pathways of dioctyltin maleate (DOTM) in preventing PVC thermal degradation.

Formulation Architecture

To ensure a self-validating protocol, the formulation must balance flexibility, thermal stability, and rheological flow. The following parts per hundred resin (phr) ratios are optimized for clear, flexible films[4].

| Component | Chemical Identity | Function | Loading (phr) |

| Base Resin | Suspension PVC (K-value 65-70) | Polymer matrix | 100.0 |

| Plasticizer | Dioctyl terephthalate (DOTP) | Imparts flexibility; non-toxic alternative to DOP | 45.0 |

| Primary Stabilizer | Dioctyltin maleate (DOTM) | Heat stabilization, color hold, transparency | 2.5 |

| Lubricant | Stearic acid or Ester wax | Reduces shear friction during milling | 0.5 |

Note: Excessive lubricant (>1.0 phr) can cause phase separation and induce haze. Precise weighing is critical for optical clarity.

Experimental Protocol: Film Preparation

This workflow utilizes a melt-compounding approach followed by compression molding to yield uniform, bubble-free transparent films.

Step-by-step experimental workflow for the preparation and validation of transparent PVC films.

Step 1: High-Shear Dry Blending

Causality: Pre-blending ensures the plasticizer and stabilizer are fully absorbed into the porous PVC grains before melt processing, preventing localized degradation.

-

Introduce 100 parts of PVC resin into a high-speed planetary mixer. Initiate mixing and apply gentle heating.

-

Once the resin reaches 80°C , slowly add 45 phr of DOTP. Mixing at this temperature opens the PVC pores, allowing capillary absorption of the liquid plasticizer.

-

Add 2.5 phr of DOTM and 0.5 phr of stearic acid.

-

Continue mixing until the blend reaches 100°C , then discharge into a cooling mixer to prevent premature fusion. The result should be a free-flowing, dry powder.

Step 2: Melt Compounding (Two-Roll Milling)

Causality: The two-roll mill provides the thermomechanical shear required to fuse the PVC particles into a homogenous continuous phase.

-

Preheat the two-roll mill. Set the front roll to 160°C and the back roll to 165°C . (The temperature differential ensures the melt adheres preferentially to the front roll).

-

Feed the dry blend into the nip of the rollers.

-

Once a continuous band forms, mill the compound for exactly 5 minutes . Perform manual cross-cutting every 30 seconds to ensure homogenous distribution of the DOTM stabilizer.

-

Sheet off the compounded PVC at a uniform thickness of approximately 1.0 mm.

Step 3: Compression Molding

Causality: Controlled pressure and temperature eliminate entrapped air (bubbles) and erase thermal history, yielding a flat, optically clear film.

-

Cut the milled sheet to fit a stainless-steel mold frame (e.g., 150 mm x 150 mm x 1 mm). Place the sheet between two polished polyimide or Teflon-coated steel plates.

-

Transfer to a hydraulic press preheated to 175°C .

-

Pre-heating phase: Apply minimal contact pressure (2 MPa) for 3 minutes to allow the polymer to melt evenly.

-

Degassing (Bumping): Briefly release the pressure to allow entrapped air to escape, then immediately reapply.

-

Pressing phase: Increase pressure to 10 MPa for 2 minutes.

-

Cooling phase: Transfer the mold to a cold press and apply 10 MPa for 3 minutes until the mold reaches room temperature. Demold the transparent film.

Quality Control & Validation Methods

A self-validating protocol requires immediate quantitative assessment of the film's optical and thermal properties. Compare your results against the standard baselines for DOTM-stabilized PVC provided below.

| Quality Parameter | Analytical Standard | Expected Value (DOTM Formulation) |

| Yellowness Index (YI) | ASTM E313 [5] | < 5.0 (Crystal clear, no thermal yellowing) |

| Haze (%) | ASTM D1003[6] | < 2.0% (Excellent matrix compatibility) |

| Luminous Transmittance | ASTM D1003 [6] | > 90.0% |

| Static Thermal Stability | Congo Red Test (200°C) | > 80 minutes before HCl evolution |

Troubleshooting & Optimization

-

Defect: Premature Yellowing (High YI)

-

Causality: Insufficient stabilizer distribution or excessive shear heating during milling.

-

Intervention: Ensure the DOTM is added precisely at the 80°C mark during dry blending. Check the friction ratio of the two-roll mill; if shear is too high, lower the roll speed.

-

-

Defect: Haze or "Plate-Out" on Equipment

-

Causality: Incompatibility or oversaturation of the lubricant. While DOTM has excellent solubility, stearic acid does not.

-

Intervention: Reduce stearic acid to 0.2 phr or substitute with a highly compatible ester-based lubricant (e.g., pentaerythritol tetrastearate).

-

-

Defect: Micro-bubbles in the Film

-

Causality: Moisture trapped in the hygroscopic PVC resin or failure to degas during molding.

-

Intervention: Pre-dry the PVC resin at 70°C for 2 hours prior to blending. Strictly enforce the "bumping" step during compression molding.

-

References

- The mechanism of action of PVC stabilizer. PVC Chemical.

- Tin Chemistry: Fundamentals, Frontiers and Applications. SciSpace.

- Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. IncaChem.

- PVC Additives - Formulation Guidelines. SONGWON Industrial Group.

- Yellowness Index (YI) ASTM E313. Intertek.

- ASTM D1003 - Haze & Luminous Transmittance (Proc. B). APM Testing.

Methods for Incorporating Dioctyltin Maleate into Polymer Matrices

An Application Note and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract: Dioctyltin maleate (DOTM) is a versatile organotin compound widely utilized as a heat stabilizer and catalyst in various polymer systems, most notably in Poly(vinyl chloride) (PVC).[1][2] The efficacy of DOTM is critically dependent on its uniform dispersion and stable incorporation within the polymer matrix. Sub-optimal incorporation can lead to inconsistent material properties, reduced thermal stability, and premature failure of the end-product. This document provides a detailed guide for researchers, scientists, and formulation professionals on the principal methods for incorporating dioctyltin maleate into polymer matrices. It outlines field-proven protocols for melt blending and solution casting, explains the causality behind key experimental choices, and details the necessary validation techniques to ensure successful incorporation.

Dioctyltin Maleate (DOTM): Properties and Functional Roles

Dioctyltin maleate is an organotin compound valued for its dual functionality as a stabilizer and catalyst.[2] While available as a white powder, it is often supplied as a clear, yellowish viscous liquid, sometimes dissolved in a solvent like toluene for easier handling.[3][4] Its primary application is as a heat stabilizer in plastics, particularly PVC, where it enhances thermal stability during high-temperature processing and extends the product lifecycle.[3][5]

Mechanism of Action in PVC: The principal mechanism of DOTM as a heat stabilizer involves scavenging hydrogen chloride (HCl), which is released during the thermal degradation of PVC. This autocatalytic process is a primary driver of polymer breakdown. DOTM effectively neutralizes the released HCl, preventing it from catalyzing further degradation of the polymer chain.[6][7]

Beyond stabilization, DOTM serves as a catalyst for the crosslinking of silicones and in esterification reactions.[3] Its good compatibility with PVC and minimal impact on transparency make it a preferred choice for clear applications.[6][8]

Table 1: Physicochemical Properties of Dioctyltin Maleate

| Property | Value | Source(s) |

| CAS Number | 16091-18-2 | [2][3] |

| Molecular Formula | C20H36O4Sn | [2][4] |

| Molecular Weight | 459.21 g/mol | [2][4] |

| Appearance | White powder or clear yellow viscous liquid | [3][4] |

| Solubility | Insoluble in water; Soluble in organic esters and benzene | [3][4] |

| Primary Function | Heat Stabilizer, Catalyst | [1][2][3] |

Principles of Incorporation: Achieving Homogeneous Dispersion

The performance of any polymer additive is contingent on its successful dispersion throughout the polymer matrix. Poor dispersion creates localized points of weakness, non-uniform properties, and reduces the overall effectiveness of the additive.[9] The goal of any incorporation method is to achieve a homogeneous mixture at the molecular or near-molecular level.

The choice of incorporation method depends on several factors:

-

Nature of the Polymer: Thermoplastics like PVC are amenable to melt processing, while polymers that are not easily melt-processed but are soluble can be handled via solution casting.

-

Scale of Production: Melt blending is highly scalable and suited for industrial production, whereas solution casting is often preferred for laboratory-scale fabrication of films and membranes.[10]

-

Final Product Form: Extrusion and injection molding naturally pair with melt blending, while thin films and coatings are readily produced via solution casting.

Protocol 1: Melt Blending for Thermoplastic Matrices (e.g., PVC)

Melt blending is the most common industrial method for incorporating additives into thermoplastics. The process utilizes heat to melt the polymer and mechanical shear to mix the components into a homogeneous blend.

Principle

The polymer resin, DOTM, and other additives are physically mixed and then fed into an extruder. Inside the heated barrel of the extruder, the polymer melts, and the rotation of the screw(s) imparts high shear forces that disperse the DOTM throughout the molten polymer matrix. The resulting compound is then extruded, cooled, and pelletized for subsequent processing (e.g., injection molding, calendering).

Experimental Workflow

Caption: Workflow for incorporating DOTM via solution casting.

Key Parameters & Materials

Table 3: Materials and Key Parameters for Solution Casting PVC with DOTM

| Parameter / Material | Recommendation | Rationale / Causality | Source(s) |

| Polymer (PVC) | 5 g | Standard lab-scale quantity. | [11] |

| Solvent | Tetrahydrofuran (THF), 100 mL | Excellent solvent for PVC and many organotins. Its volatility allows for reasonable drying times. | [11] |

| DOTM Loading | 0.5% by weight of PVC (25 mg) | Effective stabilization concentration for films without causing discoloration. | [11] |

| Mixing Method | Ultrasonic bath (2-3 hours) | Ensures complete dissolution and promotes high dispersion while helping to remove dissolved gases. | [11] |

| Initial Drying | Ambient temperature (24 hours) | Slow, initial evaporation prevents the formation of bubbles or surface defects. | [11] |

| Final Drying | Vacuum oven (45-60°C, 8-12 hours) | Removes residual solvent trapped within the polymer matrix, which is crucial for film integrity and properties. | [11] |

| Film Thickness | 40-100 µm | Controlled by the gap setting on the casting knife and the viscosity of the polymer dope. | [11] |

Detailed Protocol

-

Dope Preparation:

-

In a 250 mL glass beaker or bottle, dissolve 5 g of PVC resin in 100 mL of THF. Stir with a magnetic stirrer until the polymer is fully dissolved.

-

Add 25 mg of DOTM (0.5% w/w) to the polymer solution.

-

Place the container in an ultrasonic bath for 2-3 hours to ensure the DOTM is completely dissolved and homogeneously dispersed. [11] * Causality: Sonication provides high-energy, localized mixing that breaks down any small agglomerates of the additive, leading to a more uniform final film. It also facilitates de-aeration, preventing pinholes. [12]2. Casting:

-

Thoroughly clean a glass plate with a suitable solvent (e.g., acetone) and ensure it is perfectly level.

-

Pour the polymer dope slowly onto one end of the glass plate.

-

Draw down the solution across the plate with a casting knife or film applicator set to the desired gap (e.g., 200-500 µm) to create a wet film of uniform thickness.

-

-

Drying and Film Recovery:

-

Place the cast film in a fume hood on the level surface and cover it loosely (e.g., with a cardboard box) to allow for slow solvent evaporation for 24 hours. This prevents rapid skinning of the surface. [11] * Transfer the glass plate to a vacuum oven and dry at 45-60°C for at least 8 hours to remove all residual THF. [11] * After cooling to room temperature, carefully peel the polymer film from the glass substrate, potentially by immersing one edge in water to initiate peeling.

-

Characterization and Validation of Incorporation

Verifying the successful incorporation and effectiveness of DOTM is a critical final step. This validation ensures the process has yielded a material with the desired properties and performance.

Validation Workflow

Caption: Workflow for validating DOTM incorporation.

Recommended Techniques

-

Thermal Stability Analysis:

-

Thermogravimetric Analysis (TGA): This is a primary method to confirm the efficacy of the heat stabilizer. A TGA scan of the DOTM-containing polymer should show a significant increase in the onset temperature of degradation compared to an unstabilized control sample. [5][7] * Congo Red Test: A classic method for PVC, this test involves heating a sample of the polymer in a tube with a strip of Congo Red indicator paper. The time taken for the paper to turn blue (indicating HCl evolution) is a measure of thermal stability. Longer times indicate better stabilization. [7]

-

-

Dispersion and Morphology:

-

Scanning Electron Microscopy (SEM): Analysis of a cryo-fractured surface of the polymer compound can provide visual evidence of dispersion. A well-dispersed additive will not show large, distinct particles or agglomerates.

-

-

Leaching and Migration Studies:

-

For applications in regulated industries (e.g., food packaging, medical devices, water pipes), it is essential to quantify the potential for the additive to migrate out of the polymer matrix. [13] * Analytical Methods: Leaching studies typically involve exposing the polymer to a simulant fluid for a specified time and temperature, then analyzing the fluid for organotin content. Highly sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) are used for quantification. [14][15][16]

-

Safety and Handling

Organotin compounds, as a class, can be toxic and require careful handling. [17][18]Always consult the Safety Data Sheet (SDS) for dioctyltin maleate before use. General precautions include:

-

Working in a well-ventilated area or fume hood.

-

Using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust or vapors and preventing skin contact.

References

- Understanding Dioctyltin Maleate: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 16091-18-2: Dioctyltin maleate. (n.d.). CymitQuimica.

- Dioctyltin Maleate. (n.d.). BNT Chemicals.

- Impacts of temperature on the leaching of organotin compounds from poly(vinyl chloride) plastics—A study conducted under simulated landfill conditions. (2007). Journal of Vinyl and Additive Technology, 13, 176–188.

- Leaching of Organotin Compounds from Polyvinyl Chloride Pipe. (n.d.). Request PDF.

- Mastering thermal stability: Additives for heat-resistant plastics. (2025, July 30). SpecialChem.

- Imprinted polymers as an analytical tool for organotin compounds speciation. (n.d.). Journal of Analytical Atomic Spectrometry.

- Leaching of Organotin Compounds from Polyvinyl Chloride Pipe. (2025, December 17). ACS ES&T Water.

- Predicting the Migration Rate of Dialkyl Organotins from PVC Pipe into Water. (2011, July 5). Environmental Science & Technology.

- Organotins Analysis. (2023, October). Eurofins.

- Reinforcing additives for composite materials. (2010). Google Patents.

- Plastics Reinforcement: Role of Additives, Mechanisms, and Market Applications. (2024, August 21). SpecialChem.

- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.). ATSDR.

- Dioctyl Maleate Supplier. (n.d.). Silver Fern.

- Octyl Tin Maleate, Dioctyltin Maleate Manufacturers. (n.d.). Muby Chemicals.

- Analysis of organotin compounds. (n.d.). ALS global.

- Additives-in-Polymers.pdf. (n.d.). ResearchGate.

- Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. (2014, May 29). Agilent.

- Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges. (2025, August 28). MDPI.

- formulating pvc compounds with dibutyltin mono(2-ethylhexyl) maleate additive. (2025, April 30). BDMAEE.

- How Do Additives and Fillers Affect the Properties of Polymers? (2023, May 30). AZoM.

- PVC Additives. (n.d.). SONGWON Industrial Group.

- Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. (n.d.).

- Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies. (2010, March 12). Molecules, 15, 1784-1795.

- The Research of Dibutyltin Polymer on the Thermal Stability of PVC. (n.d.). ResearchGate.

- Mechanism of organotin stabilization of poly(vinyl chloride). 6. Compatibility of organotin stabilizers with PVC. (n.d.). ResearchGate.

- Photostabilization of Poly(vinyl chloride) Films Blended with Organotin Complexes of Mefenamic Acid for Outdoor Applications. (2021, March 23). MDPI.

- Polymer film and solution casting method for producing thereof. (n.d.). Google Patents.